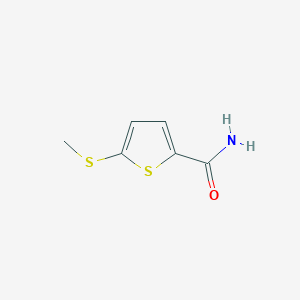

5-(methylsulfanyl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLPSVYJZOPSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfanyl Thiophene 2 Carboxamide and Its Derivatives

Thiophene (B33073) Ring Formation Approaches in the Synthesis of 5-(methylsulfanyl)thiophene-2-carboxamide Analogues

The construction of the thiophene ring is a fundamental step in the synthesis of this class of compounds. Various cyclization strategies have been developed to efficiently assemble the thiophene core, with the Gewald reaction being a prominent and versatile method.

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netscispace.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The versatility of the Gewald reaction stems from the availability of the starting materials and the mild reaction conditions, making it a widely adopted method in the synthesis of thiophene derivatives. researchgate.netscispace.com

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

Table 1: Examples of Gewald Reaction and its Variants

| Starting Materials | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Ketone, α-cyanoester, elemental sulfur | Base (e.g., morpholine, triethylamine) | Polysubstituted 2-aminothiophene | wikipedia.org |

| Dithiane, sodium salt of cyanoacetone | Not specified | 3-acetyl-2-aminothiophene | wikipedia.org |

Beyond the Gewald reaction, a variety of other cyclization strategies have been employed for the synthesis of the thiophene core. bohrium.com These methods often offer alternative pathways to access diverse substitution patterns on the thiophene ring.

Metal-catalyzed reactions have emerged as powerful tools for thiophene synthesis, providing high regioselectivity and functional group tolerance. nih.gov For instance, copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates has been utilized to produce 2-aminothiophene derivatives. nih.gov Rhodium catalysis has been used to generate thiavinyl carbenes from 1,2,3-thiadiazoles for [3+2] cycloaddition reactions, leading to the formation of thiophenes. bohrium.com

Iodocyclization reactions of thioenynes represent another effective strategy for constructing highly functionalized 3-iodothiophenes. bohrium.commdpi.com Additionally, radical cyclization reactions, such as the reaction of diynes with thioacetic acid, have also been reported for thiophene synthesis. bohrium.com Multicomponent reactions, other than the Gewald reaction, have also been developed for the efficient, one-pot synthesis of polysubstituted thiophenes. bohrium.com

Introduction and Functionalization of the Methylsulfanyl Group

The introduction of the methylsulfanyl group at the 5-position of the thiophene ring is a crucial step in the synthesis of this compound. This can be achieved through direct incorporation or by subsequent functionalization of the thiophene core.

One common strategy for introducing a methylsulfanyl group involves a lithium-halogen exchange followed by methylthiolation. For example, 3,4-dibromothiophene (B32776) can be treated with n-butyllithium, followed by the addition of dimethyl disulfide to yield 3-bromo-4-(methylthio)thiophene. google.com While not directly at the 5-position, this illustrates a general and effective method for methylthiolation of a thiophene ring. Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methylthiolating agent in a metal-free protocol. nih.gov

The methylsulfanyl group can be readily oxidized to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) moieties, which can be important for modifying the electronic and biological properties of the molecule. mdpi.comnih.govelsevierpure.com

Hydrogen peroxide, in the presence of a catalyst such as methyltrioxorhenium (MTO), is an effective oxidizing agent for this transformation. dicp.ac.cnnih.gov The oxidation proceeds stepwise, first to the sulfoxide and then to the sulfone. nih.gov The rate of oxidation from the sulfide (B99878) to the sulfoxide is generally increased by electron-donating substituents on the thiophene ring, whereas the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov Other oxidizing agents like peracetic acid have also been used for the oxidation of thiophene derivatives. researchgate.net

Table 2: Oxidation of Thiophene Derivatives

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Thiophene derivatives | MTO/H2O2 | Thiophene sulfones | dicp.ac.cn |

| 3β-(4-Methylthiophenyl)tropane derivative | 30% H2O2 in AcOH | 3β-(4-Methylsulfonylphenyl)tropane derivative | nih.gov |

Carboxamide Moiety Synthesis and Modifications in this compound Analogues

The final key structural feature of the target molecule is the carboxamide group at the 2-position of the thiophene ring. This functional group is typically introduced by coupling a thiophene-2-carboxylic acid with an appropriate amine. wikipedia.orgorganic-chemistry.orgnih.govnih.govpharmaguideline.com

The synthesis of the carboxamide can be achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). mdpi.com The resulting acyl chloride is then reacted with the desired amine to form the amide bond. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to directly couple the carboxylic acid and amine. mdpi.com Another coupling system involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with DMAP. nih.gov

The synthesis of the precursor, thiophene-2-carboxylic acid, can be accomplished through various methods. One approach is the Vilsmeier-Haack formylation of thiophene to produce 2-thiophenecarboxaldehyde, which can then be oxidized to the carboxylic acid. google.com

Table 3: Reagents for Carboxamide Synthesis

| Carboxylic Acid Activator/Coupling Reagent | Amine Source | Resulting Moiety | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Primary or secondary amine | Carboxamide | mdpi.com |

| Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Primary or secondary amine | Carboxamide | mdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP | Aniline (B41778) derivatives | N-Aryl carboxamide | nih.gov |

Amidation Reactions

The formation of the carboxamide functional group is a key synthetic step, typically achieved by coupling a 5-(methylsulfanyl)thiophene-2-carboxylic acid precursor with a desired amine. Standard peptide coupling reagents are often employed to facilitate this transformation. A common approach involves the activation of the carboxylic acid. For instance, analogous syntheses using 5-bromothiophene-2-carboxylic acid have been successfully carried out using activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.comnih.gov In this method, the carboxylic acid is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM), followed by the addition of the coupling agents and the desired amine. nih.gov

Another effective method for amidation involves the use of titanium tetrachloride (TiCl₄) in the presence of a base like pyridine (B92270). nih.gov This approach has been used to synthesize N-aryl thiophene-2-carboxamides by reacting the corresponding carboxylic acid with an aniline derivative. nih.gov The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The general scheme for these reactions can be represented as follows, where the starting material is the corresponding carboxylic acid:

Method 1 (DCC/DMAP): 5-(methylsulfanyl)thiophene-2-carboxylic acid + Amine --(DCC, DMAP, DCM)--> this compound

Method 2 (TiCl₄): 5-(methylsulfanyl)thiophene-2-carboxylic acid + Amine --(TiCl₄, Pyridine)--> this compound

These methods are versatile and allow for the synthesis of a wide range of primary, secondary, and tertiary amides by selecting the appropriate amine starting material.

Acylation and Other Derivatizations of the Carboxamide Nitrogen

Further functionalization of the this compound scaffold can be achieved by targeting the carboxamide nitrogen atom, particularly in primary or secondary amides. Acylation of the nitrogen leads to the formation of imides, which can alter the compound's electronic and steric properties.

A representative strategy for N-acylation involves a two-step process starting from the corresponding carboxylic acid. First, the 5-substituted-thiophene-2-carboxylic acid is converted into a more reactive acyl chloride. This is typically accomplished by refluxing the acid with thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is highly reactive and is often used immediately without extensive purification to prevent hydrolysis. nih.gov In the second step, the acyl chloride is reacted with an existing thiophene carboxamide derivative that has an available N-H bond. This reaction leads to the formation of a di-acylated nitrogen center, or an imide. For example, 5-bromothiophene-2-carbonyl chloride has been reacted with 4-aminoantipyrine (B1666024) to first form a carboxamide, which can then be envisioned to react with another acyl chloride. nih.gov

This strategy allows for the synthesis of both symmetrical and unsymmetrical imides, depending on the acyl chloride used in the second step.

Advanced Derivatization Strategies on the Thiophene Ring and Side Chains of this compound Analogues

Advanced synthetic strategies enable the modification of the thiophene ring and its side chains, providing access to a diverse library of analogues. These methods include halogenation, cross-coupling reactions, and other chemical transformations.

Halogenation and Subsequent Nucleophilic or Organometallic Functionalization

Halogenation of the thiophene ring is a powerful tool for introducing a reactive handle for further functionalization. Thiophenes readily undergo electrophilic aromatic substitution, and halogenation can be achieved using various reagents. nih.gov For a 2,5-disubstituted thiophene like this compound, halogenation would be expected to occur at the vacant 3- or 4-positions.

Once halogenated, the carbon-halogen bond can be targeted for subsequent transformations. A common strategy is metal-halogen exchange, where the halogenated thiophene is treated with a strong organometallic base, such as n-butyllithium, to generate a highly reactive thienyllithium species. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups on the thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been extensively used to derivatize halogenated thiophenes. This reaction typically involves the coupling of a halo-thiophene with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. nih.gov

This strategy is highly effective for modifying the 5-position of the thiophene-2-carboxamide core. Starting from a 5-bromo-thiophene-2-carboxamide analogue, a wide variety of aryl and heteroaryl groups can be introduced. The reaction is generally tolerant of many functional groups, making it a robust method for late-stage diversification. nih.gov For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with numerous arylboronic acids and pinacol (B44631) esters using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. nih.gov

| Aryl Boronic Acid/Ester Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 72% |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 65% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 61% |

| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 58% |

| Thiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 45% |

Substitution Reactions on Halogenated Thiophene Carboxamides

Halogenated thiophene carboxamides serve as versatile intermediates for various substitution reactions. As detailed in the previous section, palladium-catalyzed cross-coupling reactions represent a primary method for substituting the halogen with aryl, heteroaryl, or alkyl groups. nih.gov

Beyond cross-coupling, other nucleophilic substitution reactions can be envisioned, although direct nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is often challenging. The reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring. Alternatively, copper-catalyzed coupling reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds by reacting the halo-thiophene with amines or alcohols.

Reductions and Other Chemical Transformations

The functional groups present in this compound offer opportunities for various chemical transformations, including oxidation of the sulfur side chain and reduction of the carboxamide.

Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl side chain is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide first to a sulfoxide and then to a sulfone. This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the side chain. The oxidation of thiophene derivatives to their corresponding sulfones has been achieved with high efficiency using hydrogen peroxide (H₂O₂) in the presence of a methyltrioxorhenium (MTO) catalyst. dicp.ac.cnnih.gov This method has been shown to fully convert various thiophenic sulfides to sulfones, with no sulfoxide intermediates detected in the final reaction mixture. dicp.ac.cn The rate of oxidation from sulfide to sulfoxide is typically enhanced by electron-donating groups on the ring. nih.gov

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| -S-CH₃ (Sulfide) | Oxidation | H₂O₂, CH₃ReO₃ dicp.ac.cnnih.gov | -S(O)-CH₃ (Sulfoxide) / -S(O)₂-CH₃ (Sulfone) |

| -C(O)NH₂ (Carboxamide) | Reduction | LiAlH₄; TiCl₄/Borane-Ammonia mdpi.commasterorganicchemistry.com | -CH₂NH₂ (Amine) |

Reduction of the Carboxamide Group: The carboxamide functional group can be reduced to an amine, providing a route to 5-(methylsulfanyl)thiophen-2-ylmethanamine derivatives. This transformation requires strong reducing agents due to the stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.comlibretexts.org More recent methods include titanium-catalyzed reductions, for example, using borane-ammonia in the presence of titanium tetrachloride (TiCl₄), which can convert a variety of carboxamides to amines in good to excellent yields. mdpi.com

Cyclization Reactions to Form Fused Heterocycles

The versatility of the thiophene ring allows for its incorporation into a wide array of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines. The general approach involves the synthesis of an appropriately substituted thiophene-2-carboxamide precursor, which is then induced to cyclize, often through condensation or addition-elimination reactions. While direct cyclization of this compound is not commonly reported, its conversion to a 3-aminothiophene derivative provides a key intermediate for the synthesis of various fused heterocycles.

A plausible synthetic pathway to the crucial precursor, 3-amino-5-(methylsulfanyl)thiophene-2-carboxamide, involves electrophilic nitration of the thiophene ring, followed by reduction of the nitro group. The regioselectivity of the nitration of thiophenes is influenced by the electronic nature of the existing substituents. For this compound, the methylsulfanyl group at the 5-position is an ortho-, para-directing activator, while the carboxamide group at the 2-position is a meta-directing deactivator. This substitution pattern would likely direct nitration to the 3-position. Mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) or copper nitrate, are often employed for thiophenes to avoid degradation of the ring. stackexchange.com Subsequent reduction of the resulting 3-nitro-5-(methylsulfanyl)thiophene-2-carboxamide, for instance using catalytic hydrogenation or a reducing agent like tin(II) chloride, would yield the desired 3-amino derivative.

Once the 3-aminothiophene-2-carboxamide (B122380) intermediate is obtained, it can undergo various cyclization reactions to form fused pyrimidine (B1678525) rings, leading to the formation of thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds are of significant interest due to their structural similarity to purines and their associated biological activities.

One common method for this transformation is the reaction of the 3-aminothiophene-2-carboxamide with a one-carbon synthon, such as formic acid or its derivatives. For example, heating 3-amino-5-arylthiophene-2-carboxamides with formic acid, often in the presence of a catalytic amount of a strong acid like sulfuric acid, leads to the formation of the corresponding thieno[3,2-d]pyrimidin-4-ones. nih.gov Microwave irradiation has also been effectively utilized to accelerate this type of cyclization. nih.gov

The following table details representative examples of the synthesis of thieno[3,2-d]pyrimidin-4-ones from 3-aminothiophene-2-carboxamide derivatives.

| Starting Material | Reagent | Conditions | Fused Heterocycle Product | Yield (%) |

| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide | Formic acid, Sulfuric acid | 50°C, overnight | 6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 76 |

| 3-Amino-5-(3-hydroxyphenyl)thiophene-2-carboxamide | Formic acid, Sulfuric acid | 50°C, overnight | 6-(3-Hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 98 |

Another approach to fused pyrimidines involves the condensation of 3-aminothiophene-2-carboxamides with other reagents. For instance, reaction with chloroformamidine (B3279071) hydrochloride under microwave irradiation can also yield thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov

Furthermore, the 3-aminothiophene-2-carboxamide scaffold can be utilized to construct other fused heterocyclic systems. For example, the synthesis of thieno[2,3-b]pyridine-2-carboxamides has been achieved through the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with N-aryl-2-chloroacetamides in the presence of a base. nih.gov This highlights the adaptability of substituted thiophenes in the synthesis of a diverse range of fused heterocycles.

The following table provides examples of the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

| Starting Material | Reagent | Conditions | Fused Heterocycle Product | Yield (%) |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-Fluorophenyl)-2-chloroacetamide, KOH, DMF | Room temperature | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 |

| 4-(Methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-Methoxyphenyl)-2-chloroacetamide, KOH, DMF | Room temperature | 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 69 |

Structure Activity Relationship Sar Studies of 5 Methylsulfanyl Thiophene 2 Carboxamide Analogues

Influence of Thiophene (B33073) Ring Substituents on Biological Activity

Impact of Halogenation (e.g., Chlorine at Position 5)

The introduction of halogens, particularly at the 5-position of the thiophene ring, has been a common strategy in the design of thiophene-based bioactive compounds. Halogens can alter the electronic distribution within the thiophene ring and enhance lipophilicity, which can facilitate cell membrane permeability.

Research has shown that 5-bromo-substituted thiophenes can exhibit potent cytotoxicity. For instance, 2-bromo-5-(2-methylphenyl)thiophene has demonstrated selective anticancer activity against certain cancer cell lines. proteinstructures.com In the context of thiophene-2-carboxamides, a 5-bromo substituent is often used as a synthetic handle for introducing further diversity via cross-coupling reactions, such as the Suzuki coupling, to generate novel analogues with varied biological activities. nih.gov

While direct comparisons of a 5-chloro analogue to 5-(methylsulfanyl)thiophene-2-carboxamide are not extensively detailed in the available literature, studies on related thiophene-2-carboxamide series have shown that the presence of a chlorine atom can significantly influence their biological effects. For example, in a series of antibacterial thiophene-2-carboxamide derivatives, compounds substituted with a methoxy (B1213986) group on an adjacent aryl ring showed better inhibition against both Gram-positive and Gram-negative bacteria compared to their counterparts substituted with a chlorine atom. researchgate.net This suggests that the electronic and steric properties of the substituent at this position are critical determinants of antibacterial efficacy.

Role of Methylsulfanyl and its Oxidized Forms

The methylsulfanyl (-SCH₃) group at the 5-position is a key feature of the parent compound. The sulfur atom in this group can participate in various non-covalent interactions, and its lipophilic nature can influence the compound's pharmacokinetic properties. A significant aspect of the SAR of the methylsulfanyl group is its potential for metabolic oxidation.

In biological systems, the sulfur atom of a methylsulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. These oxidized forms have different electronic and steric properties compared to the parent methylsulfanyl group. The sulfoxide and sulfone moieties are more polar and can act as hydrogen bond acceptors, which can alter the binding affinity of the molecule to its biological target.

A study on the metabolism of a related 2-(acylamino)thiophene derivative revealed that the oxidation of a methyl group at the C-5 position of the thiophene ring was a major metabolic pathway in vitro. nih.gov This finding underscores the metabolic susceptibility of substituents at this position and suggests that the biological activity of this compound in vivo may be a composite of the parent compound and its oxidized metabolites. The different polarities and hydrogen bonding capabilities of the sulfoxide and sulfone forms could lead to altered receptor interactions and pharmacokinetic profiles.

Effects of Other Aryl/Heteroaryl Substitutions

Replacing the methylsulfanyl group with various aryl or heteroaryl moieties at the 5-position of the thiophene-2-carboxamide core has been a fruitful strategy for discovering compounds with diverse biological activities, including anticancer and antimicrobial effects. proteinstructures.comontosight.ai The nature of the substituted ring system, as well as the substituents on that ring, can profoundly influence the biological activity.

In one study, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki cross-coupling reactions. nih.gov The electronic properties of these compounds were investigated using DFT calculations, which can provide insights into their reactivity and potential for biological interactions. nih.gov Another study on thiophene-2-carboxamides bearing aryl substituents demonstrated their cytotoxicity against various cancer cell lines, including breast, liver, and leukemia, with a potential mechanism of action being the inhibition of protein tyrosine phosphatase 1B (PTP1B). proteinstructures.com

The substitution pattern on the aryl ring is also crucial. For example, a 2-bromo-5-(2-methylphenyl)thiophene derivative showed selective anticancer activity, highlighting the importance of the substitution pattern on the appended aryl ring. proteinstructures.com The introduction of different functional groups on the aryl ring can modulate the electronic and steric properties of the entire molecule, leading to changes in biological activity.

| Compound/Series | Substitution at 5-position | Observed Biological Activity |

| 2-bromo-5-(2-methylphenyl)thiophene | 2-methylphenyl | Selective anticancer activity. proteinstructures.com |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Various aryl/heteroaryl groups | Varied electronic and nonlinear optical properties. nih.gov |

| Thiophene-2-carboxamides with aryl substituents | Aryl groups | Cytotoxicity in breast, liver, and leukemia cell lines. proteinstructures.com |

Role of the Carboxamide Linker and N-Substituents

Variations in the Amide Nitrogen Substitutions

Modifications to the substituent on the amide nitrogen (N-substituents) have a profound impact on the biological activity of thiophene-2-carboxamide analogues. The size, shape, and electronic properties of the N-substituent can dictate the molecule's ability to fit into a binding pocket and form favorable interactions.

A variety of N-substituents have been explored, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. For instance, a study on N-aryl-N-alkyl-thiophene-2-carboxamides identified a compound that enhances the function of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), a key protein in cardiac muscle contraction and relaxation. researchgate.net

In the development of anticancer agents, N-aryl substituents have been extensively investigated. The electronic nature of the substituents on the N-aryl ring can significantly affect cytotoxicity. In one series of ortho-amino thiophene carboxamides, the presence of electron-withdrawing groups on the N-aryl ring was found to be essential for cytotoxic activity. nih.gov Conversely, in another series of arylidene thiophene hydrazides, an N-arylidene group bearing an electron-donating group was crucial for good cytotoxicity. nih.gov This highlights the complex interplay between the core scaffold, the linker, and the N-substituents in determining the biological outcome.

| N-Substituent Type | Example | Influence on Biological Activity |

| N-aryl-N-alkyl | - | Enhancement of SERCA2a function. researchgate.net |

| N-aryl (with electron-withdrawing groups) | N,N'-diaryl-2-amino-acetamide thiophenes | Essential for cytotoxic activity. nih.gov |

| N-arylidene (with electron-donating groups) | arylidene thiophene hydrazide | Crucial for good cytotoxicity. nih.gov |

| N-heteroaryl | N-(pyrazin-2-yl) | Key component in a series with varied electronic properties. nih.gov |

Conformational Analysis of the Carboxamide Moiety

The three-dimensional conformation of the carboxamide moiety is a critical determinant of a molecule's biological activity, as it dictates the spatial arrangement of key interaction points. The relative orientation of the thiophene ring and the N-substituent, governed by rotation around the C(thiophene)-C(amide) and C(amide)-N bonds, can significantly influence binding to a biological target.

Computational and experimental studies have provided insights into the preferred conformations of thiophene-2-carboxamides. Density functional theory (DFT) calculations have shown that the s-cis conformer of thiophene-2-carboxamide, where the carbonyl oxygen and the thiophene sulfur are on the same side of the C-C bond, is more stable than the s-trans isomer.

X-ray crystallographic analysis of N-glucosyl-thiophene-2-carboxamides has confirmed a preference for this s-cis conformation in the solid state for several isomers. This study also examined the anomeric torsion angle (H1-C1-N-H), which was found to be predominantly in a Z-anti conformation. Furthermore, DFT-optimized structures of other thiophene-2-carboxamide derivatives have revealed the importance of intramolecular hydrogen bonding involving the carboxamide group, which can further stabilize specific conformations. researchgate.net The planarity and dihedral angles between the thiophene ring and adjacent moieties are also key conformational features that can impact biological activity. researchgate.net

Stereochemical Considerations in the Biological Activity of Chiral this compound Derivatives

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacological and toxicological profiles. This is primarily due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral.

While specific studies on the stereochemistry of chiral derivatives of this compound are not extensively documented in the available literature, the general principles of stereopharmacology can be applied. The introduction of a chiral center into analogues of this compound, for instance, by substitution on the carboxamide nitrogen with a chiral moiety or by modification of the thiophene ring substituents, would result in the formation of enantiomers or diastereomers.

It is well-established that the differential biological activity of stereoisomers can arise from several factors:

Differential binding affinity: One enantiomer may fit more precisely into the binding site of a target protein, leading to a stronger and more effective interaction.

Differential metabolism: Enzymes, particularly cytochrome P450s, can metabolize enantiomers at different rates, leading to variations in the pharmacokinetic profiles of the isomers.

Differential transport: The absorption, distribution, and excretion of enantiomers can be stereoselective.

For thiophene-based compounds, the separation of enantiomers is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. This allows for the individual evaluation of each stereoisomer's biological activity. Although direct evidence for this compound is lacking, research on other chiral thiophene derivatives has demonstrated the profound impact of stereochemistry on their therapeutic effects. The development of enantioselective synthetic methods is also a key area of research to produce single, desired enantiomers, thereby potentially enhancing therapeutic efficacy and reducing off-target effects.

Comparative Analysis with Structurally Similar Thiophene Derivatives

To understand the contribution of the 5-(methylsulfanyl) group and the thiophene-2-carboxamide scaffold to the biological activity, a comparative analysis with structurally similar derivatives is essential. This involves evaluating how modifications at the 5-position of the thiophene ring and replacement of the thiophene core with other aromatic systems influence the compound's properties.

Influence of Substituents at the 5-Position of the Thiophene Ring

The nature of the substituent at the 5-position of the thiophene-2-carboxamide core can significantly impact biological activity. Studies on various 5-substituted thiophene-2-carboxamides have revealed important SAR trends. For instance, in the context of antimicrobial activity, the presence of different groups at this position can modulate the potency and spectrum of activity.

A study on novel thiophene-2-carboxamide derivatives demonstrated that variations in substituents at different positions of the thiophene ring, including the 5-position, led to a range of antibacterial and antioxidant activities. nih.gov For example, 3-amino-thiophene-2-carboxamide derivatives showed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov While this study did not specifically include a 5-methylsulfanyl group, it highlights the sensitivity of the biological activity to substitutions on the thiophene ring.

Another study focusing on antimicrobial thiophene derivatives found that substitution at the 5-position with a phenyl ring, which in turn was substituted, was crucial for activity against drug-resistant Gram-negative bacteria. frontiersin.org This underscores the importance of the steric and electronic properties of the substituent at this position in determining the interaction with biological targets.

Comparison with Other Aromatic Carboxamides

The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, and also shares similarities with other five-membered aromatic heterocycles like furan (B31954) and pyrrole (B145914). Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Thiophene vs. Furan and Pyrrole: The replacement of the thiophene ring in this compound with furan or pyrrole would result in 5-(methylsulfanyl)furan-2-carboxamide and 5-(methylsulfanyl)pyrrole-2-carboxamide, respectively. These heterocycles differ in their aromaticity, electronic properties, and ability to engage in hydrogen bonding. For example, a comparative study on furan, pyrrole, and thiophene derivatives highlighted their diverse pharmacological activities, suggesting that the choice of the heterocyclic core is a critical determinant of the biological profile. pharmatutor.org Research on DNA gyrase B inhibitors has also involved the synthesis and evaluation of furan-2-carboxamide and thiophene-2-carboxamide derivatives, indicating that both scaffolds are viable for generating biologically active compounds, though their potencies can differ. researchgate.net

The relative aromaticity of these five-membered heterocycles generally follows the order of thiophene > pyrrole > furan. nih.gov This difference in aromaticity can affect the planarity of the molecule and its interaction with target sites.

| Feature | Thiophene | Furan | Pyrrole | Benzene |

| Heteroatom | Sulfur | Oxygen | Nitrogen | None |

| Aromaticity | High | Moderate | Moderate | High |

| Size | Similar to Benzene | Smaller than Thiophene | Smaller than Thiophene | - |

| Hydrogen Bonding | S-atom is a weak H-bond acceptor | O-atom is a H-bond acceptor | N-H can act as a H-bond donor | Can act as a weak H-bond acceptor |

| Lipophilicity | Generally more lipophilic than furan and pyrrole | Less lipophilic than thiophene | Less lipophilic than thiophene | Generally more lipophilic than the heterocycles |

Mechanistic Investigations into the Biological Action of 5 Methylsulfanyl Thiophene 2 Carboxamide and Its Analogues

Identification of Specific Molecular Targets (Enzymes, Receptors, Proteins)

Research into thiophene (B33073) carboxamide derivatives has identified several specific molecular targets, highlighting the versatility of this chemical scaffold in interacting with key biological macromolecules. While direct studies on 5-(methylsulfanyl)thiophene-2-carboxamide are limited, research on its analogues provides significant insights into potential targets. These targets are often enzymes or proteins that play critical roles in disease pathogenesis.

Key molecular targets identified for thiophene carboxamide analogues include:

Tubulin: Certain thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. nih.govresearchgate.net These compounds target the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is a clinically validated strategy in cancer therapy. nih.gov

Carbonic Anhydrases (CAs): Structurally related thiophene-2-sulfonamides have shown potent inhibitory activity against various isoforms of carbonic anhydrase. nih.gov Specifically, human isoforms hCA II, hCA IX, and hCA XII, which are involved in physiological processes and are overexpressed in tumors, are effectively inhibited, whereas the cytosolic isoform hCA I is poorly inhibited. nih.gov

Tyrosyl-tRNA Synthetase: Molecular docking studies have explored the binding of thiophene derivatives to S. aureus tyrosyl-tRNA synthetase, suggesting this enzyme as a potential target for developing novel antibacterial agents. researchgate.net

Kinases and Apoptosis Modulators: The aromatic and planar nature of the thiophene ring makes it a suitable scaffold for designing molecules that target cancer-related proteins such as kinases (e.g., VEGFR-2) and modulators of apoptosis. mdpi.comnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Thiophene-based compounds are recognized for their anti-inflammatory properties, with studies indicating their potential to act as competitive dual inhibitors of COX-2 and 5-LOX enzymes. nih.gov

Sphingomyelin Synthase 2 (SMS2): A novel thiophene carboxamide analogue was discovered as a highly potent and selective inhibitor of SMS2, a potential drug target for treating dry eye disease and other conditions like atherosclerosis and inflammation. nih.gov

Bacterial Nitroreductases (NfsA and NfsB): Some nitrothiophene carboxamides act as pro-drugs that are bioactivated by specific bacterial nitroreductases in E. coli, leading to potent antibacterial activity. researchgate.net

| Molecular Target | Compound Class/Analogue | Therapeutic Area | Reference |

|---|---|---|---|

| Tubulin (Colchicine-binding site) | Thiophene Carboxamide Derivatives | Anticancer | nih.gov |

| Carbonic Anhydrases (hCA II, IX, XII) | 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | Anticancer, Diuretics | nih.gov |

| VEGFR-2 | PAN-90806 family | Anticancer | nih.gov |

| Mitochondrial Complex I | JCI-20679 | Anticancer | nih.gov |

| COX-2 / 5-LOX | Thiophene-based derivatives | Anti-inflammatory | nih.gov |

| Sphingomyelin Synthase 2 (SMS2) | Thiophene Carboxamide Analogue | Dry Eye Disease, Anti-inflammatory | nih.gov |

| Bacterial Nitroreductases (NfsA/NfsB) | Nitrothiophene Carboxamides | Antibacterial | researchgate.net |

Elucidation of Binding Interactions and Ligand-Target Recognition

The biological activity of this compound analogues is dictated by their specific binding interactions with their molecular targets. Detailed studies, including molecular docking and X-ray crystallography, have elucidated the nature of these interactions, which are crucial for ligand recognition and affinity.

Interactions with Tubulin: Analogues designed as CA-4 biomimetics fit into the colchicine-binding pocket of tubulin. Their binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For example, specific derivatives form hydrogen bonds with residues like S-178 and Q-245 of tubulin chains. nih.gov The thiophene ring itself, owing to its aromaticity, participates in critical π-cationic interactions with residues such as K-350. nih.gov

Interactions with Carbonic Anhydrase: X-ray crystallography of an adduct of hCA II with a thiophene-sulfonamide inhibitor revealed that the sulfonamide moiety coordinates to the catalytic zinc ion within the active site. The thiophene ring and its substituents form additional interactions with amino acid residues lining the active site cavity, which rationalizes the high inhibitory potency. nih.gov

General Binding Features: The thiophene moiety is a key pharmacophore. mdpi.com The electronegativity of the sulfur atom allows it to interact favorably with enzymes and receptors. researchgate.net The planarity of the ring enhances receptor binding, while the carboxamide group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. mdpi.comontosight.ai

Modulation of Cellular Signaling Pathways and Biological Responses

The binding of thiophene carboxamides to their molecular targets triggers a cascade of downstream events, modulating cellular signaling pathways and culminating in specific biological responses.

Induction of Apoptosis: A primary response observed for anticancer thiophene derivatives is the induction of apoptosis (programmed cell death). nih.gov This is often mediated through the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and the activation of effector caspases, such as caspase-3 and caspase-7. mdpi.com Immunofluorescence studies have confirmed morphological changes characteristic of apoptosis in cancer cells treated with these compounds. nih.gov

Disruption of Cancer Cell Aggregation: In 3D cell culture models, potent tubulin-inhibiting thiophene carboxamides have been shown to disrupt the formation of cancer cell spheroids, forcing the cells into a globular-shaped aggregate. nih.govresearchgate.net This indicates an impact on cell-cell adhesion and the tumor microenvironment.

Bioactivation and Cellular Damage: In the context of antibacterial nitrothiophene carboxamides, the biological response is initiated by metabolic activation. The parent compound is reduced by bacterial nitroreductases into reactive intermediates, which then covalently modify multiple protein targets, particularly ribosomal proteins involved in translation, leading to cell death. dur.ac.uk

Influence on Broader Biochemical Pathways

Metabolic Pathways: The thiophene ring itself is a "structural alert," meaning it can be metabolized, often by cytochrome P450 enzymes, into reactive intermediates like thiophene S-oxides and thiophene epoxides. acs.org While this bioactivation can be linked to toxicity, it is also a critical step in the mechanism of action for certain prodrugs. dur.ac.ukacs.org

Redox Homeostasis: Some thiophene carboxamide analogues, such as those in the PAN-90806 family, have been found to disturb the redox balance within cells, which can contribute to their apoptotic effects. nih.gov

Protein Translation: As observed with nitrothiophene carboxamides, the ultimate effect of the bioactivated compound can be the widespread modification of proteins essential for fundamental processes like translation, leading to a complete shutdown of cellular functions. dur.ac.uk

Understanding Inhibitory Mechanisms (e.g., Competitive Inhibition)

Defining the type of inhibition is fundamental to understanding a compound's mechanism of action. For analogues of this compound, studies have identified specific inhibitory modalities.

Competitive Inhibition: An investigation into the effects of thiophene-2-sulfonamide (B153586) derivatives on lactoperoxidase revealed a competitive inhibition mechanism. nih.gov The inhibitor, 5-(2-thienylthio)thiophene-2-sulfonamide, likely competes with the natural substrate for binding to the enzyme's active site. nih.gov Similarly, in silico studies suggest that certain anti-inflammatory thiophene derivatives may act as competitive dual inhibitors of COX-2 and 5-LOX. nih.gov This mode of action is common for inhibitors that bind to the catalytic site of an enzyme.

| Analogue/Compound Class | Target Enzyme | Inhibition Mechanism | Ki / IC50 | Reference |

|---|---|---|---|---|

| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase | Competitive | Ki = 2 ± 0.6 nM; IC50 = 3.4 nM | nih.gov |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | Carbonic Anhydrase II (hCA II) | Not specified (potent inhibition) | KIs in subnanomolar-nanomolar range | nih.gov |

| Thiophene-based hybrid compounds | COX-2 / 5-LOX | Competitive (predicted) | Not specified | nih.gov |

Molecular Dynamics Simulations for Uncovering Dynamic Interaction Profiles

While static models like molecular docking provide valuable snapshots of ligand-target interactions, molecular dynamics (MD) simulations offer a more realistic view by modeling the dynamic movements of the complex over time.

MD simulations have been employed to study thiophene carboxamide derivatives targeting tubulin. nih.govresearchgate.net These simulations, typically run for timescales up to 100 nanoseconds, provide critical insights into the stability of the ligand-protein complex. nih.gov Key parameters analyzed include the root mean square deviation (RMSD), which assesses the structural fluctuations and compactness of the complex. nih.gov Low RMSD values (typically less than 3 Å) indicate minimal structural changes and suggest that the ligand is optimally fitted and stably bound within the binding pocket. nih.gov Such simulations have confirmed the high stability and compactness of tubulin complexes with active thiophene carboxamide analogues, reinforcing the interaction patterns predicted by docking studies. nih.govresearchgate.net

Computational Chemistry and in Silico Analysis of 5 Methylsulfanyl Thiophene 2 Carboxamide Derivatives

Molecular Docking Studies for Binding Affinity and Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Tubulin: Thiophene (B33073) carboxamide derivatives have been identified as potential anticancer agents that target the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization. researchgate.net Molecular docking studies using the 3D crystallographic structure of tubulin (PDB ID: 6XER) have been performed to understand the binding patterns of these derivatives. nih.gov For instance, certain thiophene carboxamide compounds have been shown to fit within the tubulin-colchicine binding pocket, establishing crucial interactions that explain their biological activity. nih.gov Docking simulations revealed that these compounds could form hydrogen bonds and multiple hydrophobic interactions within the tubulin chains, contributing to their stability within the binding site. nih.gov The binding pose and interaction with the colchicine binding site help to establish the potential of these scaffolds as anticancer agents that target tubulin polymerization. researchgate.netsemanticscholar.org

Cyclooxygenase (COX) Enzymes: The anti-inflammatory potential of thiophene derivatives has been investigated by docking them into the active sites of COX-1 and COX-2 enzymes. nih.govarkat-usa.org Since non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by blocking COX enzymes, understanding the interaction of novel compounds with these receptors is crucial. arkat-usa.org Docking studies have been used to predict the binding conformations of thiophene compounds within the active site of the COX-2 enzyme. arkat-usa.org These studies help in designing novel series of carboxamide derivatives with potential as more selective and effective COX inhibitors. nih.gov

In silico studies have been instrumental in elucidating the specific interactions between thiophene-2-carboxamide derivatives and their target proteins. For tubulin, analysis of docking simulations shows that derivatives can accommodate deeply within the binding pocket. nih.gov Specific interactions include the formation of hydrogen bonds with amino acid residues such as S-178 of the C-tubulin chain and Q-245 of the D-tubulin chain. nih.gov Additionally, multiple hydrophobic interactions within the D-tubulin chain contribute to the stability of the ligand-protein complex. nih.gov

For the COX-2 enzyme, the active site is known to interact with various NSAIDs. Docking studies of thiophene scaffolds have identified key amino acid residues involved in binding, including Arg 513, Val 523, and Phe 51. arkat-usa.org Understanding this interaction landscape is key to optimizing the structure of the derivatives to enhance their binding affinity and selectivity for COX-2 over COX-1, potentially leading to drugs with fewer gastrointestinal side effects.

Table 1: Summary of Molecular Docking Interactions

| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Thiophene Carboxamide Derivatives | Tubulin | 6XER | S-178, Q-245, N-101 | Hydrogen Bonding, Hydrophobic Interactions |

| Thiophene Derivatives | COX-2 | Not Specified | Arg 513, Val 523, Phe 51 | Not Specified |

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties.

DFT calculations are employed to study the geometric and electronic properties of thiophene-2-carboxamide derivatives. nih.gov By optimizing the molecular structures using functionals like B3LYP with a suitable basis set, researchers can gain insights into bond lengths, angles, and dihedral angles. nih.govd-nb.info This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with a biological target.

Furthermore, DFT is used to model chemical reactivity through descriptors like Fukui functions. d-nb.infonih.gov These calculations can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For example, in one study on thiophene derivatives, Fukui analysis revealed specific carbon and nitrogen atoms as the most reactive sites for nucleophilic and electrophilic attacks, respectively, providing a theoretical basis for their observed chemical behavior and potential biological activity. d-nb.info

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orgpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov For thiophene-2-carboxamide derivatives, DFT studies have shown that the HOMO-LUMO energy gaps (ΔE H-L) can be relatively low, indicating high reactivity. nih.govnih.gov For instance, certain anticancer thiophene carboxamide candidates exhibited very low HOMO-LUMO gaps, which is believed to enhance their interaction profiles within the biological binding site. nih.gov The values of the HOMO-LUMO energy gap for different substituted thiophene-2-carboxamide derivatives have been found to range between 3.11 and 3.83 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies of Thiophene Derivatives

| Derivative Type | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide (2b) | -0.2013 | -0.0681 | 0.13 | nih.gov |

| Thiophene Carboxamide (2e) | -0.2091 | -0.0554 | 0.15 | nih.gov |

| Amino Thiophene Derivatives (7a-c) | Not specified | Not specified | 3.11 - 3.83 (Highest in series) | nih.gov |

| Methyl Thiophene Derivatives (5a-c) | Not specified | Not specified | 3.11 - 3.83 (Lowest in series) | nih.gov |

Pharmacokinetic Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of newly synthesized compounds. nih.govajol.info These computational tools estimate various physicochemical and pharmacokinetic parameters to assess whether a molecule has the potential to become an orally active drug. nih.govfigshare.com

Studies on thiophene carboxamide derivatives have utilized computational modules like QikProp and online web tools such as SWISSADME to predict their ADME profiles. nih.govajol.info Key descriptors calculated include molecular weight (Mol_Mw), octanol/water partition coefficient (QPlogPo/w), and polar surface area (PSA). nih.gov These predictions help to filter compounds early in the discovery pipeline. For example, analyses have shown that many synthesized thiophene carboxamide candidates exhibit high druggability profiles, indicating they are likely to be well-absorbed and possess favorable pharmacokinetic properties. nih.gov Predictions for intestinal absorption are often a key focus, with studies showing that many thiophene derivatives have high predicted human intestinal absorption values. ajol.info

Table 3: Predicted ADME Properties for Selected Thiophene Derivatives

| Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Poorly distributed | Suggests lower potential for CNS side effects |

| Lipinski's Rule of Five | Generally compliant | Indicates drug-likeness and potential for oral administration |

| Toxicity | Predicted to be non-toxic | Favorable safety profile |

Analysis of Polar Surface Area (PSA) for Cellular Permeation

The Polar Surface Area (PSA) is a key descriptor in medicinal chemistry used to predict the ability of a molecule to permeate cell membranes. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. A lower PSA generally correlates with better cell permeability, as the molecule is less likely to engage in strong interactions with the polar heads of the lipid bilayer, facilitating its passive diffusion across the membrane.

Studies on various thiophene carboxamide derivatives have demonstrated the importance of PSA in their biological activity. For instance, in the development of anticancer agents, the PSA of newly synthesized thiophene carboxamides was compared to that of the known drug Combretastatin A-4 (CA-4). nih.gov The similarity in PSA was a key factor, suggesting that these new compounds could effectively permeate cell membranes to reach their intracellular targets. nih.gov It is believed that having a polar surface area comparable to that of a reference drug like CA-4 enables these compounds to pass through the cell membrane and interact with intracellular targets such as tubulin. nih.gov

The ability of a molecule to adapt its conformation to different environments can also influence its effective PSA. This "chameleonic" behavior, where a molecule can shield its polar groups through intramolecular hydrogen bonds in a nonpolar environment (like a cell membrane), can lead to high cell permeability despite having a relatively high calculated 2D PSA. unito.it For drug candidates, computational tools can calculate the topological polar surface area (TPSA), which has been shown to be a good predictor of intestinal absorption. mdpi.com

Below is a table of calculated PSA values for representative thiophene carboxamide derivatives from computational studies.

| Compound | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference |

| Phenyl-thiophene-carboxamide (2b) | 379.41 | 2 | 4 | 85.49 | researchgate.net |

| Phenyl-thiophene-carboxamide (2c) | 379.41 | 2 | 4 | 85.49 | researchgate.net |

| Phenyl-thiophene-carboxamide (2d) | 379.41 | 2 | 4 | 85.49 | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Prediction of Electronic and Nonlinear Optical (NLO) Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to be excited. nih.govresearchgate.net

For thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents on the aromatic rings. nih.govnih.gov For example, studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed how different aryl groups affect the electronic properties. nih.gov Similarly, research on other thiophene-2-carboxamide derivatives showed HOMO-LUMO gaps ranging from 3.11 to 3.83 eV. nih.gov A smaller energy gap is often associated with enhanced bioactivity. For instance, two active anticancer thiophene carboxamide compounds, 2b and 2e, exhibited very low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, respectively. nih.gov

In addition to electronic properties, DFT can predict the nonlinear optical (NLO) response of molecules. NLO materials are important for applications in optoelectronics, such as optical switching and frequency conversion. The key parameter for NLO activity is the first hyperpolarizability (β₀). Molecules with extended π-electron delocalization, often found in structures containing linked aromatic rings like thiophene and pyrazine, tend to exhibit significant NLO responses. nih.gov A small HOMO-LUMO gap is often correlated with a high hyperpolarizability value. researchgate.netmdpi.com For a series of thiophene sulfonamide derivatives, it was found that the compound with the lowest HOMO-LUMO energy gap had the highest hyperpolarizability, indicating a strong NLO response. researchgate.net

The table below presents calculated electronic properties for several thiophene carboxamide derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Hyperpolarizability (β₀) (esu) | Reference |

| 3-hydroxy-thiophene-2-carboxamide derivatives (3a-c) | -5.58 to -5.91 | -1.99 to -2.73 | ~3.59 to ~3.18 | Not Reported | nih.gov |

| 3-methyl-thiophene-2-carboxamide derivatives (5a-c) | -5.58 to -5.91 | -1.99 to -2.73 | ~3.11 | Not Reported | nih.gov |

| 3-amino-thiophene-2-carboxamide derivatives (7a-c) | -5.58 to -5.91 | -1.99 to -2.73 | ~3.83 | Not Reported | nih.gov |

| Phenyl-thiophene-carboxamide (2b) | -0.2013 | -0.0681 | 0.1332 | Not Reported | nih.gov |

| Phenyl-thiophene-carboxamide (2e) | -0.2091 | -0.0554 | 0.1537 | Not Reported | nih.gov |

| Thiophene Sulfonamide Derivative (7) | Not Reported | Not Reported | 3.44 | Highest in series | researchgate.net |

| Thiophene Sulfonamide Derivative (3) | Not Reported | Not Reported | 4.65 | Lowest in series | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers. Note: Direct comparison of eV values between different studies should be done with caution due to variations in computational methods.

Spectroscopic and Structural Characterization Research of 5 Methylsulfanyl Thiophene 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For thiophene-2-carboxamide derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm their synthesized structures. mdpi.comnih.govresearchgate.net

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 5-(methylsulfanyl)thiophene-2-carboxamide, the spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methyl (SCH₃) group, and the amide (CONH₂) group. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are particularly diagnostic, revealing their relative positions.

While specific ¹H NMR data for this compound is not detailed in the provided sources, analysis of its analogues provides insight into the expected spectral features. For instance, studies on various thiophene-2-carboxamide derivatives consistently report the chemical shifts of the thiophene protons. mdpi.comnih.gov

¹H NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling (J, Hz) | Reference |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | Signals for thiophene protons are present. | nih.gov |

| 5-bromothiophene-2-carboxamide derivative (MB-D1) | THF-d₈ | 11.61 (s, 1H), 7.68 (d, J = 4.1 Hz, 1H), 7.30 (d, J = 3.6 Hz, 1H), 7.11 (d, J = 4.1 Hz, 1H), 6.95 (d, J = 3.6 Hz, 1H) | nih.gov |

| Methyl thiophene-2-carboxylate | CDCl₃ | 7.789, 7.534, 7.078 (thiophene protons), 3.868 (methyl protons) | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, signals are expected for the carbons of the thiophene ring, the methyl group, and the carbonyl group of the carboxamide. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Complete ¹³C NMR assignments are crucial for confirming the substitution pattern on the thiophene ring. nih.gov Data from related compounds illustrates the typical chemical shift ranges for these carbon atoms.

¹³C NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 5-bromothiophene-2-carboxamide derivative (MB-D1) | THF-d₈ | 160.2, 141.5, 138.2, 132.8, 131.5, 120.8, 117.5, 114.6 | nih.gov |

| A dibrominated thiophene carboxamide derivative | CDCl₃-d | 164.3, 161.4, 153.2, 137.4, 135.2, 134.1, 131.0, 129.5, 127.8, 125.1, 122.2, 108.4, 35.2, 10.8 | mdpi.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to within 5 parts per million (ppm). algimed.com This precision allows for the determination of a compound's elemental composition, which is a critical step in confirming its identity. mdpi.comalgimed.com Techniques such as electrospray ionization (ESI) are often used to generate the molecular ions for analysis. mdpi.com

For novel thiophene carboxamide scaffolds, HRMS has been successfully used to confirm their molecular formulas. The experimentally measured mass is compared to the calculated exact mass for the proposed formula, with a small error (<1 ppm in some cases) providing strong evidence for the compound's composition. mdpi.com

Representative HRMS Data for a Thiophene Carboxamide Analogue

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

For this compound, key functional groups include the amide (N-H and C=O bonds) and the thiophene ring (C-H, C=C, and C-S bonds). The IR spectrum would be expected to show characteristic absorption bands for these groups. The N-H stretching vibrations of the primary amide typically appear as two bands in the 3100-3500 cm⁻¹ region. The amide C=O stretching vibration gives a strong absorption band, usually between 1630 and 1695 cm⁻¹. Thiophene ring stretching vibrations are typically observed in the 1300-1550 cm⁻¹ region, while C-S stretching modes appear at lower frequencies. iosrjournals.orglibretexts.org

Studies of related thiophene derivatives confirm these characteristic absorptions. For example, the C=O stretching vibration in 2-thiophene carbohydrazide (B1668358) was observed at 1686 cm⁻¹, and N-H stretching was seen at 3323 cm⁻¹. jetir.org Similarly, for 2-thiophene carboxylic acid, C-C stretching vibrations in the ring were assigned to bands at 1528 and 1352 cm⁻¹. iosrjournals.org

Characteristic IR Absorption Frequencies for Thiophene Carboxamide and Related Structures

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (R-CONH₂) | N-H stretch | 3100 - 3500 | libretexts.org |

| Amide (R-CONH₂) | C=O stretch | 1630 - 1695 | libretexts.orgresearchgate.net |

| Thiophene Ring | C=C stretch | 1340 - 1530 | iosrjournals.org |

| Thiophene Ring | C-H stretch | ~3100 | libretexts.org |

X-ray Crystallography for Ligand and Ligand-Metal Complex Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.

The crystal structure of an analogue, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, has been determined by single-crystal X-ray diffraction. researchgate.net The compound was found to crystallize in the monoclinic crystal system with the space group P2(1). The analysis also revealed intermolecular hydrogen bonds of the type C-H…S, which influence the crystal packing. researchgate.net Similarly, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been characterized using X-ray diffraction, with results showing good agreement with theoretical models. nih.gov

Thiophene carboxamide derivatives also serve as ligands in the formation of metal complexes. The crystal structures of several complexes involving ligands with thiophene carboxamide and pyridine (B92270) groups have been reported. nih.gov In these complexes, the ligand typically coordinates to the metal ion (e.g., Cu(II), Zn(II), Co(II)) in a bidentate fashion through the carbonyl oxygen and the pyridine nitrogen atom. nih.gov X-ray diffraction studies of these complexes provide detailed information on the coordination geometry around the metal center. nih.govrsc.org

Crystallographic Data for an Analogue of this compound

| Compound | (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| Unit Cell Parameters | a = 5.6236(6) Åb = 12.8026(13) Åc = 7.2117(7) Åβ = 92.971(5)° |

| Reference | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| 5-bromothiophene-2-carboxamide |

| Methyl thiophene-2-carboxylate |

| 5-Methylthiophene-2-carboxaldehyde |

| (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone |

| 2-thiophene carbohydrazide |

Purity Assessment Methodologies (e.g., HPLC)

The determination of purity for synthesized thiophene carboxamide derivatives is a critical step to ensure that subsequent biological or chemical studies are conducted on a well-defined chemical entity. Researchers employ a combination of chromatographic and spectroscopic methods to ascertain the purity of these compounds.

Detailed research findings indicate that the purity of novel thiophene carboxamide scaffolds is often established through a combination of techniques. Thin-layer chromatography (TLC) is a fundamental method used for the initial assessment of product purity and for monitoring the progress of chemical reactions. mdpi.comnih.gov For a more definitive and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a standard and powerful methodology, although specific conditions for this compound are not extensively detailed in the available literature.

In the broader context of thiophene derivatives, purity is often confirmed alongside structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and elemental analysis are frequently cited as methods to establish purity, often stated to be greater than 92-95%. mdpi.comnih.govhhu.de The purification of these compounds prior to final analysis is commonly achieved through gravitational column chromatography. mdpi.comnih.gov

The characterization of synthesized thiophene derivatives, which inherently contributes to purity assessment, is consistently performed using a suite of spectroscopic methods. These include Fourier-Transform Infrared (FT-IR) spectroscopy, NMR, and mass spectrometry to confirm the chemical structure. dergipark.org.trresearchgate.netnih.gov

A summary of the analytical techniques commonly employed for the characterization and purity assessment of thiophene carboxamide analogues is presented in the table below.

| Analytical Technique | Purpose | Typical Application/Findings | References |

| Thin-Layer Chromatography (TLC) | Preliminary purity check and reaction monitoring. | Used with silica (B1680970) gel plates to separate the product from reactants and byproducts. | mdpi.comnih.govhhu.de |

| Column Chromatography | Purification of the synthesized compound. | Employs silica gel as the stationary phase to isolate the target compound. | mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity confirmation. | ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess the presence of impurities. Purity often established to be >92%. | mdpi.comnih.govnih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | High-resolution mass spectrometry (HR-MS) provides precise mass data to support the proposed structure. | mdpi.comnih.govnih.gov |

| Elemental Analysis | Determination of the elemental composition. | Provides the percentage of C, H, N, and S, which is compared with theoretical values to support purity. | mdpi.comnih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | A standard method for determining the precise purity of pharmaceutical compounds, though specific methods for the title compound are not detailed. |

Broader Context and Future Research Directions

Advancements in Thiophene (B33073) and Other Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov Among these, thiophene, a sulfur-containing five-membered ring, is recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. nih.govrsc.org The thiophene nucleus is a key component in 26 FDA-approved drugs spanning various pharmacological classes, including anti-inflammatory agents, antimicrobials, and anticancer drugs. nih.gov

The versatility of heterocyclic scaffolds like thiophene lies in their ability to modulate key physicochemical properties of a drug candidate, such as solubility, lipophilicity, and polarity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov The sulfur atom in the thiophene ring, for instance, can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Recent advancements in synthetic organic chemistry, particularly metal-catalyzed cross-coupling reactions, have significantly expanded the accessibility and diversity of functionalized heterocycles, enabling medicinal chemists to explore a vast chemical space for drug discovery. nih.gov This has led to the development of novel derivatives of well-known heterocyclic cores like benzimidazoles, pyrazolines, and oxadiazoles, each with a range of pharmacological activities. mdpi.com The incorporation of fluorine atoms into these heterocyclic structures has also emerged as a powerful strategy to enhance the biological activity of molecules. mdpi.com

The following table provides a snapshot of various heterocyclic scaffolds and their prominent therapeutic applications.

| Heterocyclic Scaffold | Therapeutic Applications |

| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral nih.govijpsjournal.com |

| Benzimidazole | Anticancer, Antifungal mdpi.comnih.gov |

| Pyrazole | Anticancer, Antimicrobial nih.gov |

| Pyran | Antitumor, Antiviral mdpi.com |

| Furan (B31954) | Antibacterial mdpi.com |

| Quinoline | Various, including antimalarial openmedicinalchemistryjournal.com |

| Indole | Various, including anticancer openmedicinalchemistryjournal.com |

Development of Novel Synthetic Approaches for Complex Thiophene Carboxamide Derivatives

The synthesis of thiophene derivatives has evolved significantly, with numerous methods developed to construct and functionalize this important heterocyclic ring. nih.gov These approaches can be broadly categorized into metal-catalyzed methods, metal-free approaches, and multicomponent reactions (MCRs). nih.gov Metal-catalyzed reactions, often employing copper or palladium, have become a cornerstone for creating diverse thiophene structures. nih.gov

One of the most efficient strategies for synthesizing thiophene-2-carboxamide derivatives involves the cyclization of functionalized thiocarbamoyl compounds with α-halogenated reagents. nih.gov For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl precursors can yield a range of substituted thiophene-2-carboxamides. nih.gov

Multicomponent reactions, such as the Gewald reaction, offer a streamlined approach to synthesizing polysubstituted thiophenes in a single step from readily available starting materials. nih.gov Recent innovations in this area include the use of ZnO nanorods as a catalyst for the multicomponent reaction of isoquinoline, alkyl bromides, activated acetylenic compounds, and isothiocyanates to produce thiophene derivatives in high yields under solvent-free conditions. researchgate.net

Other novel strategies include a 6π-electrocyclization involving a vinyl sulfide (B99878) linked to a keteniminium salt, allowing for the incorporation of a wide range of functional groups at various positions of the thiophene ring. researchgate.net A one-pot procedure has also been developed for the synthesis of thiophene aldehydes from cyclopropyl (B3062369) ethanol (B145695) derivatives and potassium sulfide, which involves the formation of two carbon-sulfur bonds through the cleavage of carbon-carbon bonds. researchgate.net

The table below summarizes some of the key synthetic strategies for thiophene derivatives.

| Synthetic Approach | Description | Key Features |

| Metal-catalyzed Cross-coupling | Utilizes transition metals like copper and palladium to form C-C and C-S bonds. | High efficiency and functional group tolerance. nih.gov |

| Gewald Multicomponent Reaction | A one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. | Atom-economical and allows for diverse substitution patterns. nih.gov |

| Cyclization of Thiocarbamoyl Derivatives | Involves the reaction of thiocarbamoyl compounds with α-halogenated reagents. | An efficient route to thiophene-2-carboxamides. nih.gov |

| 6π-Electrocyclization | A cyclization reaction involving a vinyl sulfide and a keteniminium salt. | Allows for diverse functionalization of the thiophene ring. researchgate.net |